molecular formula C15H14N2O B13901460 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile

2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile

Cat. No.: B13901460
M. Wt: 238.28 g/mol
InChI Key: JAECQEIXZXOOKJ-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted benzaldehyde with a suitable nitrile and ketone under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyrrolidine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-oxo-4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-4-phenyl-1H-pyridine-3-carbonitrile: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile: Lacks the oxo group, potentially altering its chemical properties and applications.

Uniqueness

2-oxo-4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-oxo-4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C15H14N2O/c1-10(2)14-8-12(11-6-4-3-5-7-11)13(9-16)15(18)17-14/h3-8,10H,1-2H3,(H,17,18)

InChI Key

JAECQEIXZXOOKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2

Origin of Product

United States

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